![molecular formula C9H8O4 B1628896 Methyl 4-formyl-2-hydroxybenzoate CAS No. 42137-51-9](/img/structure/B1628896.png)
Methyl 4-formyl-2-hydroxybenzoate
Overview
Description
“Methyl 4-formyl-2-hydroxybenzoate” is a chemical compound with the molecular formula C9H8O4 . It has a molecular weight of 180.16 . It is a solid substance that is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 4-formyl-2-hydroxybenzoate” is1S/C9H8O4/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-5,11H,1H3
. This code provides a detailed description of the molecule’s structure, including the positions of the formyl and hydroxy groups on the benzene ring. Physical And Chemical Properties Analysis
“Methyl 4-formyl-2-hydroxybenzoate” is a solid substance . It has a predicted boiling point of 297.9±25.0 °C and a predicted density of 1.310±0.06 g/cm3 . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Antimicrobial Agent in Cosmetics and Personal-Care Products
Methyl 4-formyl-2-hydroxybenzoate: may serve as an antimicrobial agent in cosmetics and personal-care products. Compounds like Methyl 4-hydroxybenzoate, also known as methyl paraben, are commonly used for their anti-microbial properties to preserve cosmetics and personal-care items .
Food Preservation
Similar to its use in cosmetics, Methyl 4-formyl-2-hydroxybenzoate could be utilized as a food preservative due to its antimicrobial qualities. This application is crucial in extending the shelf life of food products and preventing spoilage .
Medical Product Synthesis
The compound might act as a precursor in the synthesis of medical products. Its structural versatility allows it to be a raw material in the creation of new bioactive molecules with potential therapeutic effects .
Nonlinear Optical Applications
The presence of a benzene ring suggests that Methyl 4-formyl-2-hydroxybenzoate could be explored for nonlinear optical applications. Benzoates with similar structures have been studied for their potential in this field .
Fungicide Development
Given its antimicrobial properties, there’s potential for Methyl 4-formyl-2-hydroxybenzoate to be developed into fungicides. These could be applied in various industries, including agriculture and pharmaceuticals .
Biotechnological Applications
The compound may serve as an intermediate for bioproducts with applications in food, cosmetics, pharmacy, and more. The development of biosynthetic techniques for related compounds underscores the biotechnological relevance of Methyl 4-formyl-2-hydroxybenzoate .
Safety and Hazards
“Methyl 4-formyl-2-hydroxybenzoate” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 4-formyl-2-hydroxybenzoate is a complex organic compound. It belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .
Mode of Action
Compounds in the same class, such as methylparaben, are often used in allergenic testing .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (log po/w) is 168, indicating its potential to cross biological membranes .
Action Environment
It’s worth noting that the compound’s melting point is 59-63 °c (lit) , which may affect its stability in different environmental conditions.
properties
IUPAC Name |
methyl 4-formyl-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZSTPHHGRZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616426 | |
Record name | Methyl 4-formyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-2-hydroxybenzoate | |
CAS RN |
42137-51-9 | |
Record name | Methyl 4-formyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-formyl-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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